molecular formula C10H16ClN3 B13003253 5-(tert-Butyl)nicotinimidamide hydrochloride

5-(tert-Butyl)nicotinimidamide hydrochloride

Cat. No.: B13003253
M. Wt: 213.71 g/mol
InChI Key: GCGZLBYVLFNDPB-UHFFFAOYSA-N
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Description

5-(tert-Butyl)nicotinimidamide hydrochloride: is a chemical compound with the molecular formula C10H15N3·HCl . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a tert-butyl group, and the carboxamide group is converted to an imidamide. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)nicotinimidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 5-position of the pyridine ring through a Friedel-Crafts alkylation reaction.

    Conversion to Imidamide: The carboxylic acid group of the nicotinic acid is converted to an imidamide group using reagents such as thionyl chloride and ammonia.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)nicotinimidamide hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group or the imidamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts or specific reagents such as halogens or organometallic compounds.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced derivatives such as amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-Butyl)nicotinimidamide hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)nicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

5-(tert-Butyl)nicotinimidamide hydrochloride: can be compared with other similar compounds such as:

    Nicotinamide: A simpler derivative of nicotinic acid without the tert-butyl group.

    5-Methyl-nicotinamide: A derivative with a methyl group at the 5-position instead of a tert-butyl group.

    5-(tert-Butyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of an imidamide group.

Uniqueness

The presence of the tert-butyl group and the imidamide functionality in This compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

5-tert-butylpyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-10(2,3)8-4-7(9(11)12)5-13-6-8;/h4-6H,1-3H3,(H3,11,12);1H

InChI Key

GCGZLBYVLFNDPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=N)N.Cl

Origin of Product

United States

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